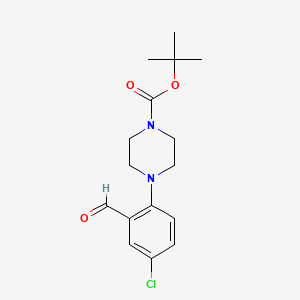

tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Vue d'ensemble

Description

The compound tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a chemical entity that appears to be related to a class of compounds that include pyrazine derivatives. These derivatives are known for their presence in natural flavors and complex organic molecules, and they often exhibit interesting chemical and physical properties due to their unique molecular structures.

Synthesis Analysis

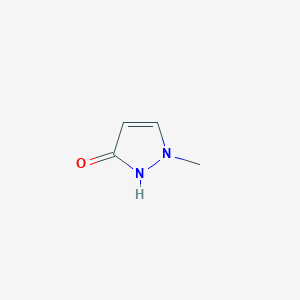

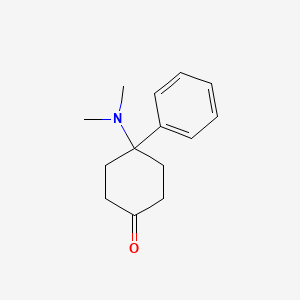

The synthesis of related pyrazine derivatives has been explored in several studies. For instance, the reactivity of tetrahydropyridine derivatives with hydrazines under acidic conditions has been described, leading to the formation of various products such as hydrazones, pyrazolines, or pyridazinones depending on the reaction conditions and substituents on the tetrahydropyridine ring . Additionally, multigram synthesis of fluorinated pyrazole-4-carboxylic acids has been achieved through acylation and subsequent reaction with alkyl hydrazines . These methods could potentially be adapted for the synthesis of tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

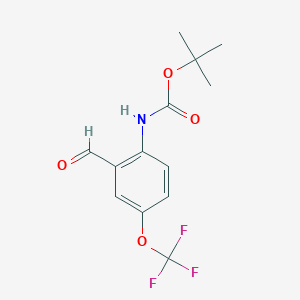

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied using spectroscopic methods and computational chemistry. For example, the optimized molecular structure and vibrational frequencies of a similar compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, have been investigated both experimentally and theoretically . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, as evidenced by Natural Bond Orbital (NBO) analysis . These findings are relevant to understanding the molecular structure of tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives can be influenced by the presence of various functional groups. The reactivity of tert-butylhydrazine with different reactants to form chloropyridazinones has been documented . This suggests that the tert-butyl group and the pyrazine ring can participate in a variety of chemical reactions, which may include nucleophilic attacks, condensation reactions, and the formation of hydrogen-bonded structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structures. The presence of tert-butyl groups can influence the compound's crystallinity and molecular packing, as seen in the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one . Vibrational spectroscopic investigations provide insights into the bond lengths and stretching wave numbers, which are indicative of the compound's stability and reactivity . The first hyperpolarizability and HOMO-LUMO analysis of these compounds suggest potential applications in nonlinear optics due to extended π-electron delocalization .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research on substituted pyrazinecarboxamides, which may involve compounds related to tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate, highlights their synthesis and the evaluation of their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, a study conducted by Doležal et al. (2006) elaborates on the synthesis of a series of amides by condensing corresponding chlorides of substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines. This research identifies structure-activity relationships between chemical structures and biological activities, including significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Doležal et al., 2006).

Reactivity Studies

Another dimension of research involving tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate-like compounds is their reactivity, which is crucial for developing new synthetic pathways. For example, Mironovich and Shcherbinin (2015) studied the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a related compound, under various conditions to form different derivatives (Mironovich & Shcherbinin, 2015).

Spectroscopic Analysis

Spectroscopic techniques provide insights into the molecular structure and electronic properties of chemical compounds. A study by Bhagyasree et al. (2015) on the spectroscopic analysis of a similar pyrazine derivative focuses on its molecular structure, vibrational frequencies, and electronic properties, such as the first hyperpolarizability and NBO analysis. This research contributes to understanding the nonlinearity and charge transfer within molecules, critical for materials science and electronic applications (Bhagyasree et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUKBCDPNJYYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468124 | |

| Record name | tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate | |

CAS RN |

869478-16-0 | |

| Record name | tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

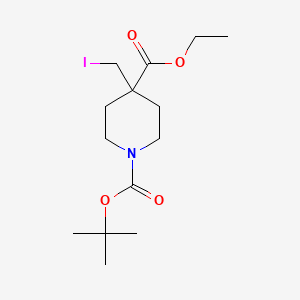

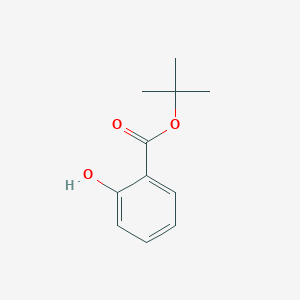

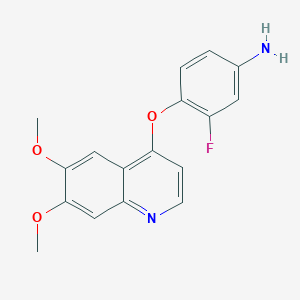

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)